![molecular formula C12H10N2OS B1349564 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 301235-86-9](/img/structure/B1349564.png)

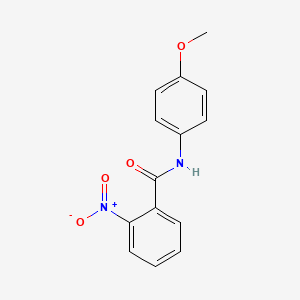

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Übersicht

Beschreibung

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, also known as MTTA, is an organic compound derived from the reaction of 4-methoxyphenyl thiosemicarbazide with acetonitrile. MTTA is a heterocyclic compound that is used in the synthesis of various organic molecules. It is also used in the development of novel drugs and in the study of physiological and biochemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTTA.

Wissenschaftliche Forschungsanwendungen

Drug Development

The thiazole ring present in this compound is a common motif in many pharmaceuticals due to its bioactive properties . The methoxyphenyl group can contribute to the lipophilicity and metabolic stability of potential drug candidates. This compound could serve as a precursor in synthesizing novel drugs aimed at treating various diseases, leveraging its potential to interact with biological targets.

Organic Synthesis

As a versatile building block, this compound can be used in organic synthesis to construct more complex molecules. Its cyano group can act as a functional handle for further chemical transformations, such as nucleophilic addition reactions, which are fundamental in creating a wide array of organic products .

Material Science

In material science, the aromatic thiazole unit can be incorporated into polymers or small molecules to alter electronic properties. This can be particularly useful in developing new materials for organic electronics, such as light-emitting diodes (LEDs) or organic photovoltaics .

Analytical Chemistry

This compound’s unique structure allows it to be used as a standard or reagent in analytical methods. It could be employed in chromatography as a reference compound due to its distinct retention time, aiding in the identification and quantification of similar compounds .

Biological Studies

The thiazole ring is known to interact with various enzymes and receptors in biological systems . This interaction can be harnessed to study the mechanism of action of thiazole-containing compounds, providing insights into their pharmacological effects.

Agricultural Chemistry

Compounds with thiazole rings have been explored for their potential use in agriculture, such as in the development of pesticides or growth regulators . The specific structure of this compound might offer new avenues for creating more effective and environmentally friendly agricultural chemicals.

Wirkmechanismus

- Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor effects .

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJHQECSHPIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368155 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

301235-86-9 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

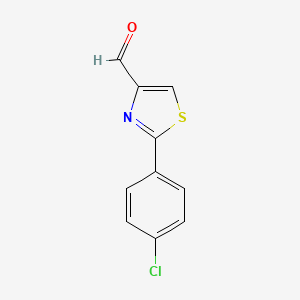

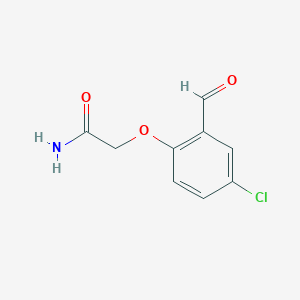

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)

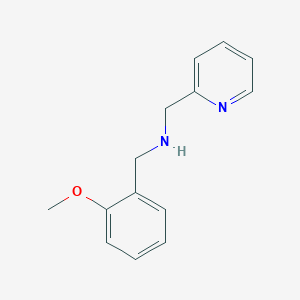

![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

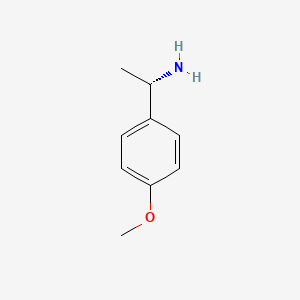

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

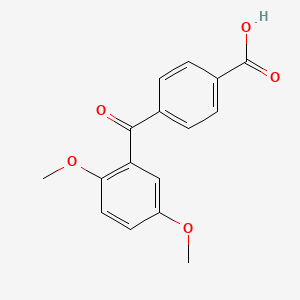

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)